molecular formula C8H11N3O3S B7776206 Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate

Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate

Cat. No.: B7776206
M. Wt: 229.26 g/mol
InChI Key: POBMBNPEUPDXRS-IZZDOVSWSA-N
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Description

Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate is a chemical compound known for its significant role in various scientific research fields. This compound is particularly notable for its antibacterial properties and is often studied in the context of antibiotic development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate involves several steps. One common method includes the reaction of ethyl 2-bromo-2-methoxyiminoacetate with 2-amino-4-thiazole under specific conditions to yield the desired product. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s antibacterial properties make it a subject of study in microbiology and biochemistry.

    Medicine: Research into its potential as an antibiotic is ongoing, with studies focusing on its efficacy against various bacterial strains.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate exerts its effects involves the inhibition of bacterial cell wall synthesis. This is achieved by targeting specific enzymes involved in the peptidoglycan synthesis pathway, leading to the disruption of cell wall integrity and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate: The E-isomer of the compound, which has similar antibacterial properties but may differ in terms of potency and spectrum of activity.

    2-Amino-4-thiazole derivatives: Other derivatives of 2-amino-4-thiazole also exhibit antibacterial properties and are studied for their potential therapeutic applications.

Uniqueness

Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate is unique due to its specific geometric configuration (Z-isomer), which can influence its biological activity and interactions with target enzymes. This makes it a valuable compound for research and development in the field of antibiotics.

Properties

IUPAC Name

ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-3-14-7(12)6(11-13-2)5-4-15-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBMBNPEUPDXRS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/OC)/C1=CSC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64485-88-7, 60846-15-3
Record name Ethyl (Z)-2-amino-α-(methoxyimino)thiazol-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 2-amino-α-(methoxyimino)thiazol-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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